N-(2-Aminoethyl)maleimide

Descripción

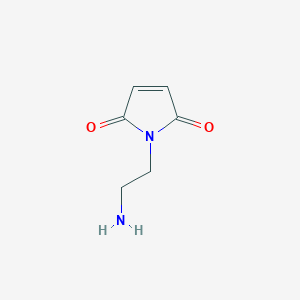

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-aminoethyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c7-3-4-8-5(9)1-2-6(8)10/h1-2H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVRLSOMTXGTMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381135 | |

| Record name | N-(2-Aminoethyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125923-10-6 | |

| Record name | N-(2-Aminoethyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N 2 Aminoethyl Maleimide

Established Synthetic Pathways

The primary challenge in synthesizing N-(2-Aminoethyl)maleimide lies in selectively reacting only one of the two primary amine groups of ethylenediamine with maleic anhydride. Direct reaction often leads to a mixture of products, necessitating more controlled, multi-step approaches to achieve high purity of the desired mono-adduct.

Direct Amination of Maleic Anhydride with Ethylenediamine

The direct reaction between maleic anhydride and ethylenediamine is a chemically plausible but practically challenging route for the selective synthesis of this compound. The high nucleophilicity and symmetrical nature of ethylenediamine, which contains two primary amine groups, create a significant propensity for disubstitution, leading to the formation of bis-adducts.

Generally, the synthesis of N-substituted maleimides from a primary amine and maleic anhydride proceeds via a two-step process: the initial formation of an N-substituted maleamic acid, followed by a cyclodehydration step to form the maleimide (B117702) ring. orgsyn.org While this is straightforward for monoamines, the use of ethylenediamine introduces competitive reactions.

There is limited evidence in established literature supporting the use of trifluoroacetic acid (TFA) as a catalyst for the initial amination reaction between maleic anhydride and ethylenediamine. TFA is a strong acid and is more commonly employed in peptide synthesis and for the cleavage of acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group. commonorganicchemistry.comcommonorganicchemistry.com Its role in maleimide synthesis is primarily associated with the deprotection of a Boc-protected amine, which is a key step in the synthesis of the trifluoroacetate (B77799) salt of this compound, rather than catalysis of the initial amination.

Achieving high selectivity for the mono-adduct in a direct amination reaction would require careful optimization of reaction conditions. Key parameters to control would include:

Molar Ratio: Utilizing a large excess of ethylenediamine relative to maleic anhydride could statistically favor the formation of the mono-substituted product over the di-substituted product. However, this would necessitate a challenging purification process to remove the unreacted diamine.

Temperature: The initial aminolysis of the anhydride is typically an exothermic reaction that can often be performed at room temperature or below to form the intermediate maleamic acid. orgsyn.org Subsequent cyclization to the maleimide requires higher temperatures and often a dehydrating agent. Precise temperature control would be critical to manage the reaction rate and selectivity, but specific optimal temperatures for selective direct amination are not well-documented due to the prevalence of the bis-adduct formation.

The principal by-product in the direct reaction of maleic anhydride with ethylenediamine is the bis-adduct, N,N'-(ethane-1,2-diyl)bis(maleimide) , also known as 1,2-Bis(maleimido)ethane. The formation of this compound occurs when both amine groups of a single ethylenediamine molecule react with two molecules of maleic anhydride.

A documented synthesis for this bis-adduct involves reacting ethylenediamine with maleic anhydride in a 1:2 molar ratio. chemicalbook.com The reaction is typically carried out in a solvent like N,N-dimethylformamide, initially forming the bis-maleamic acid, which is then cyclized using a dehydrating agent such as acetic anhydride with catalysts like nickel acetate and triethylamine to yield the final bis-maleimide product. chemicalbook.com The prevalence of this reaction pathway underscores the difficulty in halting the reaction at the mono-adduct stage in a direct synthesis.

| By-Product | Chemical Name | Rationale for Formation |

| Bis-adduct | N,N'-(ethane-1,2-diyl)bis(maleimide) | Reaction of both primary amine groups of ethylenediamine with two molecules of maleic anhydride. |

Preparation of this compound Hydrochloride Salt

This compound hydrochloride is a stable, water-soluble form of the crosslinker. chemimpex.comcreative-biolabs.comambeed.com While specific, detailed synthetic procedures beginning from maleic anhydride and ethylenediamine are not extensively published in peer-reviewed literature, a chemically sound approach can be inferred from standard organic synthesis techniques.

The synthesis would likely proceed via a protecting group strategy to ensure mono-substitution, similar to the synthesis of the trifluoroacetate salt. The key difference would be the final deprotection and salt formation step. A plausible synthetic route is:

Protection: One of the amino groups of ethylenediamine is protected, for example, with a Boc group, to yield N-Boc-ethylenediamine.

Amidation & Cyclization: The free primary amine of N-Boc-ethylenediamine is reacted with maleic anhydride to form the corresponding maleamic acid. This intermediate is then cyclized to form N-Boc-(2-aminoethyl)maleimide, typically using a dehydrating agent like acetic anhydride and a salt such as sodium acetate.

Deprotection and Salt Formation: The Boc protecting group is removed from N-Boc-(2-aminoethyl)maleimide using a strong acid. For the hydrochloride salt, treatment with hydrochloric acid (e.g., HCl in dioxane or diethyl ether) would cleave the Boc group and concurrently form the desired hydrochloride salt of this compound.

This method avoids the formation of the bis-adduct and yields the target compound as its stable hydrochloride salt.

Synthesis of this compound Trifluoroacetate Salt

The synthesis of this compound trifluoroacetate salt is well-documented and relies on a protecting group strategy to achieve selective mono-functionalization of ethylenediamine. rsc.org This multi-step pathway ensures a high yield of the desired product by preventing the formation of the bis-maleimide by-product.

The established synthesis can be broken down into the following stages:

Mono-protection of Ethylenediamine: The synthesis begins with the mono-protection of ethylenediamine using di-tert-butyl dicarbonate (Boc)₂O. By carefully controlling the stoichiometry (using a large excess of ethylenediamine to (Boc)₂O), one can selectively obtain N-(tert-butoxycarbonyl)-ethyl-1,2-diamine (N-Boc-ethylenediamine). rsc.org

Formation of the Maleamic Acid Intermediate: The free amino group of N-Boc-ethylenediamine is then reacted with maleic anhydride in a suitable solvent like diethyl ether at 0 °C. This reaction opens the anhydride ring to form the corresponding N-substituted maleamic acid intermediate. rsc.org

Cyclization to the Protected Maleimide: The maleamic acid intermediate is cyclized to form the protected maleimide, 1-(N-tert-Butoxycarbonyl)-2-aminoethyl maleimide . This intramolecular dehydration is typically achieved by heating the intermediate in a solvent such as acetone in the presence of acetic anhydride and a base like triethylamine. rsc.org

Deprotection to Yield the Trifluoroacetate Salt: In the final step, the Boc protecting group is removed from the maleimide intermediate. This is accomplished by treating the compound with an excess of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The TFA serves as both the deprotecting reagent and the counter-ion source. commonorganicchemistry.comrsc.org The strong acidic environment protonates the tert-butyl carbamate, leading to the loss of the tert-butyl cation and subsequent decarboxylation to release the free amine. commonorganicchemistry.com This amine is then protonated by the excess TFA to yield the final product, this compound trifluoroacetate salt, as a stable white solid. rsc.org

| Step | Reactants | Key Reagents | Product |

| 1 | 1,2-diaminoethane | Di-tert-butyl dicarbonate | N-(tert-butoxycarbonyl)-ethyl-1,2-diamine |

| 2 | N-(tert-butoxycarbonyl)-ethyl-1,2-diamine, Maleic anhydride | Triethylamine | N-Boc-(2-aminoethyl)maleamic acid |

| 3 | N-Boc-(2-aminoethyl)maleamic acid | Acetic anhydride, Triethylamine | 1-(N-tert-Butoxycarbonyl)-2-aminoethyl maleimide |

| 4 | 1-(N-tert-Butoxycarbonyl)-2-aminoethyl maleimide | Trifluoroacetic acid (TFA) | This compound trifluoroacetate salt |

Synthesis of N-(2-[(t-Boc)amino]ethyl maleimide and subsequent deprotection

The synthesis of this compound typically involves the use of a protecting group for the amine functionality to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is commonly employed for this purpose due to its stability and the relatively mild conditions required for its removal.

The synthesis is generally performed in a two-step process. The first step involves the reaction of N-(tert-butoxycarbonyl)-ethyl-1,2-diamine with maleic anhydride. This reaction forms the corresponding maleamic acid intermediate. The second step is a cyclization reaction, often achieved by heating in the presence of acetic anhydride and a base like triethylamine, to form the protected maleimide ring. rsc.org

The process begins with dissolving N-(tert-butoxycarbonyl)-ethyl-1,2-diamine and triethylamine in a solvent such as diethyl ether at a reduced temperature (e.g., 0 °C). Maleic anhydride, dissolved in the same solvent, is then added dropwise. After the initial reaction to form the maleamic acid, the solvent is removed, and the residue is redissolved in acetone. Acetic anhydride and additional triethylamine are added, and the mixture is heated to reflux to induce cyclization and form 1-(N-tert-Butoxycarbonyl)-2-aminoethyl) maleimide. The final product is typically purified using silica column chromatography. rsc.org

Deprotection of the Boc group to yield the final this compound is accomplished using a strong acid. A common method involves dissolving the Boc-protected compound in a solvent like dichloromethane and adding trifluoroacetic acid (TFA). The reaction is often initiated at 0 °C and then allowed to warm to room temperature. This process cleaves the Boc group, yielding the desired product, often as a trifluoroacetic acid salt. rsc.org

| Step | Key Reactants/Reagents | Solvent | Typical Conditions | Product |

|---|---|---|---|---|

| Protection/Cyclization | N-(tert-butoxycarbonyl)-ethyl-1,2-diamine, Maleic anhydride, Triethylamine, Acetic anhydride | Diethyl ether, Acetone | Initial reaction at 0°C, followed by reflux for ~20 hours | 1-(N-tert-Butoxycarbonyl)-2-aminoethyl) maleimide |

| Deprotection | 1-(N-tert-Butoxycarbonyl)-2-aminoethyl) maleimide, Trifluoroacetic acid (TFA) | Dichloromethane | 0°C to room temperature for ~1 hour | This compound trifluoroacetic acid salt |

Advanced Synthetic Strategies and Process Optimization

To improve the efficiency, safety, and purity of this compound and its derivatives, advanced synthetic strategies and process optimization techniques are being explored. These methods focus on enhancing reaction control and minimizing the formation of impurities.

Continuous Flow Reactor Systems for Enhanced Reaction Control

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceuticals. mdpi.comnih.gov By conducting reactions in a continuously flowing stream through a reactor, such as a microreactor or a packed-bed column, precise control over reaction parameters like temperature, pressure, and residence time can be achieved. mdpi.com This enhanced control leads to better reaction selectivity, higher yields, and improved safety, particularly for highly exothermic or hazardous reactions.

While specific reports on the continuous flow synthesis of this compound are not prevalent, the principles of this technology are applicable. For instance, a two-step continuous-flow synthesis has been successfully developed for N-(2-aminoethyl)acylamides, a related class of compounds. nih.gov Applying this methodology to maleimide synthesis could allow for rapid optimization of reaction conditions, reduced reaction times, and safer handling of reagents. The small reactor volumes and high surface-area-to-volume ratios in flow systems facilitate superior heat and mass transfer, minimizing the formation of thermal degradation products and other side products. beilstein-journals.org

Methods for Minimizing Side Reactions and Improving Purity

The maleimide functional group is highly reactive, which is advantageous for conjugation but also makes it susceptible to degradation and side reactions during synthesis and storage. One of the primary side reactions is the hydrolysis of the maleimide ring, which can be minimized by careful control of pH and exclusion of water.

In the context of its application in bioconjugation, the stability of the resulting thioether bond is critical. The conjugate formed between a maleimide and a thiol can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. nih.gov This is a significant issue in drug delivery systems, where stability in biological environments is paramount. Strategies to overcome this include the development of next-generation maleimides that undergo stabilizing transformations after conjugation, such as an in situ transcyclization to form a more stable thiomorpholinone structure. nih.gov Improving the hydrolytic stability of the maleimide itself is another area of focus. ucl.ac.uk

Purification is a critical step for ensuring high-purity this compound. Standard techniques such as silica column chromatography are effective for removing unreacted starting materials and side products from both the protected intermediate and the final compound. rsc.org Optimizing reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, is also crucial to drive the reaction to completion and reduce the impurity profile. nih.gov

Development of Maleimide Amino Acid Derivatives

To expand the utility of maleimides in peptide and protein chemistry, researchers have developed amino acid derivatives that incorporate a maleimide functional group within their side chains. researchgate.net This creates a bifunctional building block that can be incorporated directly into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques.

The synthesis of such a maleimide amino acid derivative provides a powerful tool for peptide conjugation and the creation of complex biomolecular structures. Once incorporated into a peptide, the maleimide moiety serves as a specific handle for further modification. For example, it can be used to anchor the peptide to a surface functionalized with thiols or to create cyclic peptides by reacting with a cysteine residue elsewhere in the same peptide sequence. researchgate.net This approach offers precise control over the site of modification, which is essential for preserving the biological activity of the peptide. researchgate.net

Chemical Modification and Functionalization of this compound

The primary amine of this compound serves as a versatile point for chemical modification, allowing for its conjugation to a wide variety of molecules, including fluorescent dyes. This functionalization creates powerful probes for biological research.

Conjugation with Fluorescent Dyes (e.g., BODIPY FL, Dansyl)

This compound is frequently used as a linker to attach fluorescent dyes to biomolecules. The maleimide end reacts selectively with thiol groups (e.g., from cysteine residues in proteins), while the amino group can be coupled to a dye that has a suitable activating group (like an N-hydroxysuccinimide ester) or can be derivatized itself.

BODIPY FL: BODIPY FL this compound is a thiol-reactive fluorescent dye. This conjugate is characterized by its bright green fluorescence, which is relatively insensitive to changes in pH and the polarity of its environment. The BODIPY FL fluorophore is electronically neutral, which minimizes its effect on the isoelectric point of proteins it labels. fishersci.com Its small size and long excited-state lifetime make it useful for fluorescence polarization studies. fishersci.com This probe is widely used to create fluorescently labeled peptides, proteins, and other thiol-containing molecules for visualization and analysis in techniques like flow cytometry and fluorescence microscopy. nih.gov

| Property | Value |

|---|---|

| Fluorophore | BODIPY FL |

| Molecular Formula | C20H21BF2N4O3 |

| Molecular Weight | 414.22 g/mol |

| Reactivity | Thiol-reactive (Maleimide) |

| Fluorescence | Green |

Dansyl: N-[2-(Dansylamino)ethyl]maleimide is another important fluorescent probe where the dansyl (5-dimethylaminonaphthalene-1-sulfonamide) group is attached to the ethylamino spacer of the maleimide. The dansyl fluorophore is well-known for its environmental sensitivity; its fluorescence emission intensity and wavelength can shift depending on the polarity of its surroundings. This property can provide valuable information about conformational changes or binding events at the labeled site on a protein. The synthesis involves reacting dansyl chloride with an amine, followed by the formation of the maleimide ring. This probe covalently binds to cysteine residues via a Michael addition reaction and is used to monitor enzyme activity and study protein structure.

| Property | Value |

|---|---|

| Fluorophore | Dansyl |

| Molecular Formula | C18H19N3O4S |

| Molecular Weight | 373.4 g/mol |

| Excitation Wavelength (λex) | 327 nm sigmaaldrich.com |

| Emission Wavelength (λem) | 547 nm (in 0.1 M phosphate pH 7.0, with 2-mercaptoethanol) sigmaaldrich.com |

| Reactivity | Thiol-reactive (Maleimide) |

Incorporation into Radiopharmaceutical Precursors

This compound and its derivatives serve as crucial building blocks in the synthesis of precursors for radiopharmaceuticals, particularly for labeling proteins and peptides. The maleimide group provides a reactive handle for selective conjugation to thiol groups (-SH) found in cysteine residues of biomolecules. A key strategy involves creating bifunctional molecules where one end is the maleimide moiety and the other is a group suitable for radiolabeling.

A notable example is the development of the thiol-selective labeling reagent N-[2-(4-[18F]fluoro-N-methylbenzenesulfonamido)ethyl]maleimide, known as [18F]FBSEM. nih.gov This compound was designed as an easily obtainable alternative to other reagents like [18F]FBEM (N-[2-(4-[18F]fluorobenzamide)ethyl]maleimide). nih.gov The synthesis of [18F]FBSEM is advantageous because the precursor and the final product share the same molecular backbone, simplifying the production process. nih.gov This streamlined synthesis involves just two steps—fluorination and deprotection—and can be completed in approximately 65 minutes, achieving a radiochemical yield of 25%. nih.gov The efficacy of [18F]FBSEM for radiolabeling has been validated through its successful conjugation with the thiol-containing tripeptide, glutathione (B108866). nih.gov This approach demonstrates how derivatives of an aminoethyl maleimide structure can be effectively utilized to create precursors for positron emission tomography (PET) imaging agents. nih.govunm.edu

| Parameter | [18F]FBSEM | [18F]FBEM (Widely Used) |

| Synthesis Complexity | Simpler (2 steps) nih.gov | More complex (requires backbone construction) nih.gov |

| Synthesis Time | ~65 minutes nih.gov | Longer |

| Radiochemical Yield | 25% nih.gov | Lower |

| Key Feature | Precursor and product share the same backbone nih.gov | Requires construction of the molecular backbone during synthesis nih.gov |

Derivatization for Click Chemistry Applications (e.g., DBCO-PEG4-Maleimide)

The derivatization of molecules containing the maleimide functional group is pivotal for creating advanced bioconjugation reagents used in click chemistry. A prime example of such a derivative is DBCO-PEG4-Maleimide, a heterobifunctional linker that facilitates the connection of two different molecules with high specificity. medchemexpress.comvectorlabs.comvectorlabs.com This reagent contains three key components:

A Dibenzocyclooctyne (DBCO) group, which is a strained alkyne that reacts specifically with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). medchemexpress.com This reaction is a cornerstone of copper-free click chemistry, valued for its biocompatibility as it does not require a cytotoxic copper catalyst. interchim.fr

A Maleimide group, which selectively reacts with free sulfhydryl (thiol) groups on molecules like cysteine-containing peptides or proteins at a pH range of 6.5 to 7.5 to form a stable thioether bond. vectorlabs.comvectorlabs.cominterchim.fr

A hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, which enhances the solubility of the reagent in aqueous buffers and reduces potential aggregation issues when labeling biological molecules. vectorlabs.comvectorlabs.cominterchim.fr

This molecular architecture allows for a two-step, orthogonal conjugation strategy. First, a thiol-containing biomolecule (e.g., an antibody) can be labeled with the maleimide end of the DBCO-PEG4-Maleimide linker. Subsequently, an azide-containing molecule (e.g., a drug, a fluorescent dye, or another protein) can be "clicked" onto the DBCO end of the now-conjugated linker. nih.gov This reagent is instrumental in the synthesis of complex structures like antibody-drug conjugates (ADCs). medchemexpress.com

| Property | DBCO-PEG4-Maleimide |

| CAS Number | 1480516-75-3 vectorlabs.com |

| Molecular Formula | C36H42N4O9 vectorlabs.com |

| Molecular Weight | 674.74 g/mol vectorlabs.com |

| Solubility | DMSO, DMF, DCM, Chloroform vectorlabs.com |

| Purity | >95% (HPLC) vectorlabs.com |

| Reactive Groups | DBCO (reacts with azides), Maleimide (reacts with thiols) medchemexpress.comvectorlabs.com |

Formation of Maleimide-End Functionalized Polymers

This compound is a key reagent for producing polymers with a reactive maleimide group at one end, enabling their subsequent conjugation to biomolecules. A common and effective method for this is Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization, which allows for the synthesis of well-defined polymers. nih.govnih.govacs.org A significant challenge in this process is that the highly reactive maleimide group can interfere with the polymerization reaction.

To overcome this, a protection-deprotection strategy is employed:

Protection: The maleimide double bond of this compound is first protected by reacting it with furan via a Diels-Alder reaction. This creates a furan-protected aminoethyl maleimide (Fp-AEMI), which is stable under polymerization conditions. nih.govnih.gov

Polymer Synthesis and Coupling: A polymer with a terminal carboxylic acid group is synthesized using RAFT. The Fp-AEMI is then coupled to this terminus using carbodiimide-based chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS). This reaction forms a highly stable amide bond between the polymer and the protected maleimide linker. nih.govnih.govacs.org

Deprotection: The furan protecting group is removed from the polymer end-group through a retro-Diels-Alder reaction, which is typically achieved by heating the polymer. nih.govnih.govnih.gov This step regenerates the reactive maleimide double bond, yielding the final maleimide-end functionalized polymer, ready for thiol-maleimide click chemistry. nih.govnih.gov

This amidoethyl maleimide (AEMI) functionalization results in a hydrolytically stable linkage, which is a significant advantage over ester-based linkages that are prone to hydrolysis. nih.govnih.govacs.org Research comparing AEMI-functionalized polymers to those with ester linkages for protein conjugation found that only the amide-linked polymers remained conjugated after one week, highlighting their suitability for applications requiring long-term stability. nih.govnih.govacs.org

| Step | Description | Chemistry Involved |

| 1. Protection | The reactive double bond of this compound is masked. | Diels-Alder reaction with furan nih.govnih.gov |

| 2. Coupling | The protected maleimide is attached to the polymer chain. | Carbodiimide (B86325) chemistry (e.g., EDC/NHS) to form an amide bond nih.govnih.gov |

| 3. Deprotection | The protecting group is removed to restore the reactive maleimide. | Retro-Diels-Alder reaction (thermal) nih.govnih.govnih.gov |

Reactivity and Reaction Mechanisms in Bioconjugation

Thiol-Maleimide Michael Addition Reaction

The maleimide (B117702) group of N-(2-Aminoethyl)maleimide is a key functional group in bioconjugation, primarily due to its reaction with thiol groups. This reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks one of a maleimide's carbon-carbon double bond. researchgate.net This mechanism is highly efficient and is a cornerstone of modern bioconjugation for creating stable molecular linkages. vectorlabs.com

Formation of Stable Thioether Bonds

The reaction between the maleimide moiety and a sulfhydryl group (thiol), typically from a cysteine residue in a protein or peptide, results in the formation of a stable, covalent thioether bond. thermofisher.com This specific type of Michael addition is favored because the electron-withdrawing properties of the adjacent carbonyl groups on the maleimide ring make the double bond highly susceptible to nucleophilic attack. researchgate.net The resulting thiosuccinimide product contains a robust thioether linkage that is generally not reversible under typical physiological conditions. vectorlabs.comthermofisher.com This stability is crucial for applications where the integrity of the conjugate is paramount over extended periods.

Reaction Kinetics and Selectivity for Thiols

The thiol-maleimide reaction is characterized by its rapid kinetics and high selectivity. nih.govuu.nl The reaction proceeds quickly under mild, aqueous conditions without the need for a catalyst. vectorlabs.com Studies have shown that the conjugation of maleimides to small, thiol-containing peptides can be substantially complete within minutes. For example, the reaction between maleimide-functionalized nanoparticles and the peptide cRGDfK showed over 65% conjugation in the first 5 minutes, reaching a plateau at around 30 minutes. uu.nl

This reaction is highly chemoselective for thiols, especially within a specific pH range. vectorlabs.com The nucleophilicity of the thiolate anion (RS-), which is the active species, makes it significantly more reactive toward the maleimide's electrophilic double bond than other functional groups commonly found in biomolecules. vectorlabs.comnih.gov

Interactive Data Table: Reaction Kinetics The following table summarizes representative reaction times for thiol-maleimide conjugations.

Influence of pH and Reaction Conditions on Conjugation Efficiency

The efficiency of the thiol-maleimide conjugation is highly dependent on the reaction pH. The optimal pH range for achieving high selectivity for thiols is between 6.5 and 7.5. vectorlabs.comnih.gov Within this range, the thiol group (with a typical pKa around 8.5) exists in equilibrium with its more nucleophilic thiolate form, allowing for an efficient reaction with the maleimide. nih.gov Below this range, the concentration of the reactive thiolate is reduced, slowing the reaction. Above pH 7.5, the reaction's selectivity decreases as other nucleophilic groups, such as the ε-amino group of lysine, become deprotonated and can compete with the thiol in reacting with the maleimide. vectorlabs.com

Interactive Data Table: Influence of Reaction Conditions The following table outlines how different conditions affect the thiol-maleimide reaction.

Comparative Reactivity with Other Functional Groups (e.g., Amines)

One of the primary advantages of thiol-maleimide chemistry is its high selectivity for sulfhydryl groups over other nucleophilic functional groups present in proteins, most notably the primary amines of lysine residues. nih.gov At a neutral pH of 7.0, the reaction rate of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine. vectorlabs.comnih.govresearchgate.net This significant difference in reactivity allows for the precise, site-specific labeling of cysteine residues even in the presence of numerous surface-exposed lysines.

However, this selectivity is pH-dependent. As the pH rises above 7.5, and particularly above 8.5, primary amines become increasingly deprotonated and thus more nucleophilic. vectorlabs.comthermofisher.com Under these more alkaline conditions, the reaction with amines becomes competitive, potentially leading to non-specific labeling and the formation of undesirable conjugates. vectorlabs.com

Interactive Data Table: Comparative Reactivity This table compares the reactivity of maleimides with thiols and amines.

Considerations for Bioconjugation Stability

While the thioether bond formed is generally stable, the initial succinimide (B58015) ring adduct can be susceptible to a retro-Michael reaction, leading to cleavage of the conjugate. nih.govnih.gov This reversal is a key consideration for the long-term stability of bioconjugates, particularly in environments with high concentrations of other thiols, such as glutathione (B108866) inside cells. creativepegworks.comnih.gov

Isomerization during Thiol-Maleimide Addition

Following the initial Michael addition of a thiol to the maleimide ring, the resulting thiosuccinimide adduct can, under certain circumstances, undergo subsequent reactions. One notable pathway, particularly when the thiol is part of a cysteine residue, involves an intramolecular nucleophilic substitution. nih.gov The amino group of the cysteine residue can attack the thioether, leading to a cyclic intermediate. nih.gov This can result in the formation of a more stable, isomerized product. nih.gov

Another process that enhances stability is a transcyclization reaction. When a cysteine's thiol group adds to the maleimide, the adjacent free amino group can attack one of the carbonyls of the succinimide ring. This leads to the formation of a more stable six-membered thiazine (B8601807) ring, which effectively "locks" the conjugate and prevents the reversible retro-Michael reaction. creativepegworks.comnih.govresearchgate.net This isomerization to a more thermodynamically stable structure is a key strategy for creating highly stable maleimide-based bioconjugates. nih.gov

Retro-Michael Instability of Maleimide Bioconjugates

The Michael addition of a thiol to the double bond of a maleimide, such as this compound, is a widely used reaction in bioconjugation due to its high specificity for cysteine residues under physiological conditions. nih.govaxispharm.com This reaction forms a stable succinimidyl thioether linkage. However, a significant drawback of this chemistry is the potential for the reverse reaction, known as a retro-Michael reaction or β-elimination, to occur. nih.govnih.govresearchgate.net This instability can lead to the deconjugation of the maleimide-linked molecule from the protein, compromising the efficacy and safety of bioconjugates like antibody-drug conjugates (ADCs). researchgate.netnih.gov

The retro-Michael reaction is essentially the reverse of the initial conjugation, where the succinimidyl thioether bond cleaves, regenerating the maleimide and the free thiol on the cysteine residue. prolynxinc.com This process is particularly relevant in vivo, where a high concentration of small-molecule thiols, most notably glutathione (GSH), is present in the plasma. nih.gov These endogenous thiols can act as competing nucleophiles, attacking the regenerated maleimide or directly facilitating the cleavage of the original conjugate through thiol exchange. researchgate.net This exchange results in the transfer of the maleimide-linked payload from the target protein to other molecules, leading to off-target effects and a reduction in the therapeutic index of the bioconjugate. prolynxinc.com The susceptibility of the thiosuccinimide linkage to this reversal is a critical factor in the design of stable bioconjugates. nih.gov

The equilibrium between the forward (conjugation) and reverse (deconjugation) reactions is influenced by several factors, including the local chemical environment of the conjugated cysteine residue and the specific structure of the N-substituent on the maleimide. researchgate.netudel.edu

Hydrolytic Stability of Amide-Based Maleimide Conjugates

A key strategy to counteract the retro-Michael instability of maleimide bioconjugates is to promote the hydrolysis of the thiosuccinimide ring formed after the initial conjugation. prolynxinc.comacs.org This hydrolysis reaction opens the succinimide ring to form two isomeric succinamic acid thioethers, which are no longer susceptible to the retro-Michael reaction. prolynxinc.com This ring-opening effectively renders the conjugation irreversible, thus stabilizing the bioconjugate. acs.org

The rate of this stabilizing hydrolysis is highly dependent on the nature of the N-substituent of the maleimide. prolynxinc.com N-substituents with electron-withdrawing properties can significantly accelerate the rate of hydrolysis. For this compound, the primary amino group in the ethyl side chain can be protonated under physiological conditions (pH ~7.4). This positively charged ammonium group acts as a potent electron-withdrawing group via an inductive effect, which increases the electrophilicity of the succinimide carbonyl carbons, making them more susceptible to nucleophilic attack by water and thereby speeding up the hydrolytic ring-opening. udel.edu Studies have shown that conjugates of maleimides with a protonated N-aminoethyl group exhibit a higher degree of ring-opening compared to those with simple N-alkyl groups. udel.edu

In the context of "amide-based" maleimide conjugates, stability refers to two distinct aspects:

Succinimide Ring Stability: As described above, the presence of the aminoethyl group promotes hydrolytic opening of the succinimide ring post-conjugation, leading to a stable product resistant to deconjugation. prolynxinc.com

Linker Stability: this compound is a heterobifunctional linker. The maleimide group reacts with thiols, while the terminal amino group is available for further conjugation, typically to a carboxylic acid on a polymer or drug payload, forming a stable amide bond. Amide bonds are significantly more resistant to hydrolysis under physiological conditions than ester bonds. This ensures that the entire linker-payload construct does not prematurely detach from the protein due to the cleavage of the bond connecting the maleimide to its cargo.

The following table summarizes the relative stability of different linkages relevant to maleimide bioconjugation.

| Linkage Type | Location | Susceptibility | Stabilizing Factor |

| Succinimidyl Thioether | Post-Cysteine Conjugation | Reversible (Retro-Michael Reaction) researchgate.net | Hydrolysis to Succinamic Acid prolynxinc.com |

| Succinamic Acid Thioether | Post-Hydrolysis of Succinimide | Stable (Irreversible) prolynxinc.com | N/A |

| Amide Bond | Linking Maleimide to Payload | Highly Stable nih.gov | Resonance stabilization |

| Ester Bond | Alternative for Linking to Payload | Susceptible to Hydrolysis | N/A |

Orthogonal Reactivity and Dual-Labeling Strategies

Orthogonal reactivity refers to the ability to perform multiple, specific chemical modifications on a single biomolecule, such as a protein, without interference between the different reactions. nih.gov This is achieved by using reagents that react with distinct functional groups under specific conditions. Maleimides, with their high chemoselectivity for cysteine residues at pH 6.5-7.5, are a cornerstone of many orthogonal strategies. nih.govaxispharm.com

This compound is inherently bifunctional, possessing a thiol-reactive maleimide group and a primary amine. This allows for a two-step, orthogonal conjugation scheme. First, the maleimide end can be selectively conjugated to a cysteine residue on a protein. Subsequently, the free amino group can be modified with an amine-reactive chemical entity, such as an N-hydroxysuccinimide (NHS) ester or a carboxyl group activated with carbodiimide (B86325) chemistry, without affecting the newly formed thioether bond. This dual reactivity is crucial for constructing complex bioconjugates where a protein is linked to another molecule, such as a fluorophore, a drug, or a polymer. nih.gov Furthermore, maleimide chemistry can be combined with other bioorthogonal reactions, such as copper-catalyzed or strain-promoted azide-alkyne cycloadditions, to achieve multi-component labeling on a single protein. nih.gov

Sequential Modification of Unpaired Cysteine Residues

In proteins containing multiple cysteine residues with different accessibilities or reactivities, sequential labeling strategies can be employed. This approach allows for the site-specific introduction of two different labels onto the same protein.

One common strategy involves exploiting the differential solvent accessibility of cysteine residues.

First Labeling Step: A maleimide reagent is introduced to react with the most accessible, unpaired cysteine thiol(s) on the protein surface. nih.gov

Reduction Step: The disulfide bonds within the protein, which mask other cysteine residues, are then reduced using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine). windows.net

Second Labeling Step: A second, different maleimide reagent (e.g., carrying a different fluorophore or functional molecule) is added to react with the newly exposed cysteine thiols. nih.gov

This sequential approach was successfully used to label proteins in brain tissue to differentiate between readily accessible thiols and those initially present as disulfides. nih.gov Control over the reaction can also be achieved by using maleimide derivatives with different reactivities or by adjusting reaction conditions such as pH, which affects the nucleophilicity of the target thiol groups.

Strategies for Preserving Protein Bioactivity Post-Conjugation

A primary concern during the chemical modification of proteins is the preservation of their native structure and biological function. youtube.com The conjugation of molecules, especially large ones, can lead to steric hindrance, conformational changes, or aggregation, resulting in a loss of bioactivity. Several strategies are employed to mitigate these risks when using maleimide-based conjugation.

The most critical strategy is site-specific modification . By introducing the maleimide conjugate at a carefully selected site on the protein surface, it is possible to avoid disrupting key functional domains, such as enzyme active sites or receptor-binding interfaces. nih.govcore.ac.uk This is typically achieved through genetic engineering, where site-directed mutagenesis is used to introduce a unique cysteine residue at a location known to be distant from functionally critical regions and which has high solvent accessibility. nih.gov For example, cysteine-34 of Human Serum Albumin (HSA) is often used for conjugation because it is not involved in the binding to the FcRn receptor, thus preserving the protein's half-life extension properties. nih.gov

Another strategy involves the use of linkers that maintain the structural integrity of the protein. For instance, when modifying a native disulfide bond, it is often necessary to first reduce the bond to generate two free thiols. Bifunctional maleimide linkers can then be used to "re-bridge" the two cysteines, which helps to maintain the local protein conformation that was originally stabilized by the disulfide bond. ucl.ac.uk

The following table summarizes key strategies for preserving protein bioactivity.

| Strategy | Description | Example |

| Site-Directed Mutagenesis | Introduction of a unique cysteine residue at a pre-determined, non-critical site on the protein. core.ac.uk | Engineering a cysteine onto a surface loop of an antibody, far from the antigen-binding site. |

| Solvent Accessibility Analysis | Targeting naturally occurring cysteines that are on the protein surface and not in buried, structurally critical regions. | Conjugation to Cys-34 of Human Serum Albumin, which is highly solvent-accessible. nih.gov |

| Disulfide Re-bridging | Using a bifunctional maleimide to span the two cysteine residues of a reduced native disulfide bond, thus preserving the local structure. ucl.ac.uk | N/A |

| Linker Optimization | Employing linkers (e.g., PEG chains) that are hydrophilic and flexible to improve conjugate solubility and minimize aggregation. | N/A |

Advanced Applications in Bioconjugation and Chemical Biology

Protein and Peptide Modification

The specific reactivity of the maleimide (B117702) group towards thiols allows for precise modifications of proteins and peptides, which is crucial for a variety of applications, from basic research to the development of therapeutics. mdpi.comresearchgate.netresearchgate.netnih.gov

The reaction between the maleimide group of N-(2-Aminoethyl)maleimide and the thiol group of cysteine residues is highly specific under mild conditions (pH 6.5-7.5), enabling the site-specific labeling of proteins and peptides. medchemexpress.com This specificity arises because the thiol group of cysteine is a potent nucleophile that readily attacks the electron-deficient double bond of the maleimide ring. This reaction is significantly faster than reactions with other amino acid side chains, such as the amine group of lysine, especially at neutral pH. nih.gov This allows for the attachment of various molecules, including fluorescent dyes like BODIPY FL, to specific locations on a protein, which is useful for studying protein structure and function. thermofisher.comthermofisher.com

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that utilize an antibody to deliver a potent cytotoxic drug specifically to cancer cells. This compound and its derivatives can act as linkers in the construction of ADCs. chemimpex.comvulcanchem.com The maleimide group can react with cysteine residues on the antibody, which may be naturally present or introduced through genetic engineering. The amino group of the this compound linker can then be used to attach the cytotoxic drug. chemimpex.com This approach allows for the creation of a stable conjugate that selectively delivers the drug to the target cells, minimizing off-target toxicity. chemimpex.comvulcanchem.com

| Application Component | Role of this compound Derivative | Key Feature |

| Antibody | Conjugation to cysteine residues via the maleimide group. vulcanchem.com | Site-specific attachment of the linker. vulcanchem.com |

| Linker | Provides a stable connection between the antibody and the drug. | The amino group allows for drug attachment. chemimpex.com |

| Drug | Delivered to the target cell by the antibody. | Potent cytotoxic agent. vulcanchem.com |

This compound can be used to modify the structure of peptides, including inducing cyclization. researchgate.netresearchgate.net By introducing cysteine residues at desired positions within a linear peptide, the maleimide group of this compound can react with these thiols to form a cyclic structure. researchgate.net Peptide cyclization can enhance the peptide's stability, receptor binding affinity, and bioavailability. researchgate.net This strategy has been employed in the development of peptide-based therapeutics and research tools. researchgate.netresearchgate.net For instance, a maleimide-containing amino acid has been developed and incorporated into a peptide sequence to facilitate both surface anchoring and cyclization. researchgate.net

The bifunctional nature of this compound allows it to be used as a cross-linking agent to stabilize protein structures or to link different proteins together. nih.gov After the maleimide group reacts with a cysteine residue on one protein, the primary amine can be chemically coupled to a suitable functional group on another protein or within the same protein, forming a covalent bridge. This cross-linking can be used to study protein-protein interactions, stabilize protein complexes for structural analysis, or enhance the thermal stability of enzymes.

The "reactive thiol proteome" refers to the subset of cysteine residues in proteins that are particularly susceptible to modification. nih.gov this compound, often tagged with a fluorescent reporter group like BODIPY FL, can be used to quantify these reactive thiols. nih.govnih.gov By reacting cell or tissue lysates with the tagged maleimide, the reactive cysteine-containing proteins become fluorescently labeled. nih.govresearchgate.net These labeled proteins can then be detected and quantified using techniques such as gel electrophoresis and fluorescence scanning, providing insights into the redox state of the proteome and the role of reactive thiols in cellular processes. nih.govnih.gov

| Technique | Description |

| Labeling | Cell lysates are treated with a fluorescently tagged this compound derivative. nih.gov |

| Separation | The labeled proteins are separated by gel electrophoresis. nih.gov |

| Detection | The fluorescently labeled proteins are visualized and quantified using a fluorescence scanner. nih.gov |

Hydrogel and Biomaterial Synthesis

This compound is utilized in the synthesis of hydrogels and other biomaterials for applications in tissue engineering and drug delivery. biomol.comrsc.orgnih.govresearchgate.net The maleimide group enables the cross-linking of polymer chains that have been functionalized with thiol groups. For example, hyaluronic acid (HA) can be modified with this compound to create maleimide-functionalized HA (HA-Mal). researchgate.netnih.govresearchgate.net This HA-Mal can then be cross-linked with thiol-containing polymers, such as thiolated polyethylene (B3416737) glycol (PEG), to form a hydrogel. rsc.orgnih.gov These hydrogels can encapsulate cells or therapeutic molecules and can be designed to be biodegradable. rsc.orgnih.gov The properties of the hydrogel, such as stiffness and degradation rate, can be tuned by varying the degree of maleimide functionalization and the concentration of the cross-linker. nih.gov

Preparation of Maleimide-Functionalized Hydrogels

The primary amine group of this compound allows for its conjugation to the carboxylic acid groups present on various biopolymers through stable amide bond formation. This process typically involves carbodiimide (B86325) chemistry, utilizing reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxyl groups for reaction with the amine. rsc.org This method has been successfully applied to a range of biopolymers.

Heparin-based Hydrogels: Heparin, a highly sulfated glycosaminoglycan, can be modified with maleimide groups by reacting its carboxylates with this compound in the presence of EDC and 1-hydroxybenzotriazole (B26582) hydrate (B1144303) (HOBT). nih.govcapes.gov.br The degree of maleimide substitution can be controlled to balance the reactivity and subsequent stability of the hydrogel. nih.gov These maleimide-functionalized heparin precursors can then be crosslinked with thiol-containing molecules, such as thiolated polyethylene glycol (PEG), to form hydrogels. nih.govcapes.gov.br

Hyaluronic Acid (HA) Hydrogels: Hyaluronic acid, a major component of the ECM, is frequently functionalized with maleimide groups for tissue engineering applications. nih.gov The synthesis involves a one-pot reaction where the carboxylic acid groups of HA are activated with EDC and NHS, followed by the addition of this compound. rsc.org This aqueous-based synthesis is advantageous for preserving the polymer's structure. rsc.org The resulting maleimide-functionalized HA (HA-Mal) can be crosslinked via Michael-type addition with thiol-functionalized polymers to form hydrogels with controlled properties. thno.org The molecular weight of the initial HA can be varied to tune the stiffness of the final hydrogel. nih.gov

Gelatin-based Hydrogels: Gelatin, derived from collagen, contains motifs that promote cell adhesion and is another key biopolymer for creating tissue engineering scaffolds. acs.org Similar to HA, gelatin can be modified with maleimide groups using an aqueous, one-pot synthesis involving EDC and NHS to activate its carboxylic acid groups for reaction with this compound. rsc.orgacs.org The resulting gelatin-maleimide (Gel-Mal) can be combined with other functionalized polymers, like HA-Mal, and crosslinked with dithiolated PEG to form composite hydrogels. rsc.org

| Polymer | Functionalization Reagents | Crosslinking Mechanism | Reference |

| Heparin | EDC, HOBT, this compound | Michael-type addition with thiolated polymers | nih.govcapes.gov.br |

| Hyaluronic Acid | EDC, NHS, this compound | Michael-type addition with thiolated polymers | rsc.org |

| Gelatin | EDC, NHS, this compound | Michael-type addition with thiolated polymers | rsc.orgacs.org |

Hydrogel Scaffolds in Tissue Engineering

Maleimide-functionalized hydrogels serve as versatile three-dimensional (3D) scaffolds that support cell growth, differentiation, and tissue formation. nih.gov Their utility stems from the ability to tailor their mechanical properties and to incorporate bioactive signals.

The maleimide groups introduced onto the polymer backbone provide reactive handles for the covalent attachment of thiol-containing biomolecules, such as peptides bearing the Arg-Gly-Asp (RGD) sequence. This sequence is a well-known cell adhesion motif found in ECM proteins, and its incorporation into the hydrogel scaffold enhances cell attachment and spreading. capes.gov.br

These hydrogel systems are employed to create simplified models of the in vivo microenvironment, allowing researchers to study the influence of isolated biochemical and physical cues on cell behavior. For instance, HA-based hydrogels have been used to investigate the regeneration of cartilage tissue by culturing mesenchymal stem cells within the scaffold. nih.gov By combining different functionalized polymers like HA and gelatin, hydrogels can be created that are injectable and possess rapid gelation kinetics, making them suitable for filling tissue defects and for 3D bioprinting applications. acs.org

Design of Degradable Hydrogels (Thiol- and Light-Sensitive)

The design of degradable hydrogels is crucial for tissue engineering, as the scaffold should ideally degrade at a rate that matches the formation of new tissue. This compound plays a role in creating hydrogels that can be cleaved by specific stimuli.

Thiol-Sensitive Hydrogels: Hydrogels crosslinked via the Michael-type addition of thiols to maleimides can be designed to be degradable in a reducing environment, such as that found intracellularly or in certain pathological tissues, due to the presence of glutathione (B108866) (GSH). thno.orgrsc.org The succinimide-thioether linkage formed is susceptible to a retro-Michael addition reaction, particularly when aryl thiols are used as the crosslinkers. thno.orgrsc.org This thiol-exchange reaction leads to the cleavage of the crosslinks and the degradation of the hydrogel network, allowing for the controlled release of encapsulated cells or therapeutic agents. nih.govthno.org The degradation rate can be tuned by varying the chemical identity of the thiol crosslinker and the number of degradable linkages within the hydrogel. thno.orgrsc.org

Light-Sensitive Hydrogels: Light provides an external, non-invasive stimulus to trigger hydrogel degradation with high spatiotemporal control. While this compound itself is not light-sensitive, it can be incorporated into polymer backbones that also contain photolabile moieties. rsc.orgiaea.org For example, hydrogels can be formed using a thiol-maleimide click reaction between multifunctional PEG macromers, where one of the precursors contains a photolabile group like a nitrobenzyl (NB) ether. nih.goviaea.org Exposure to light of a specific wavelength (e.g., 365 nm) cleaves the photolabile group, leading to the degradation of the hydrogel network. nih.goviaea.org This strategy allows for on-demand degradation and release of encapsulated cargo.

Radiopharmaceuticals and Molecular Imaging

This compound serves as a key bifunctional linker in the synthesis of radiopharmaceuticals for molecular imaging techniques like Positron Emission Tomography (PET). Its maleimide group allows for specific conjugation to thiol-containing biomolecules, while its amine group provides a site for attaching a radiolabel-bearing prosthetic group.

Development of Radiotracers for Protein Labeling and Imaging (e.g., PET imaging)

The development of PET tracers often involves a multi-step synthesis where a radionuclide, such as fluorine-18 (B77423) (¹⁸F), is first incorporated into a stable prosthetic group, or synthon. This synthon is then conjugated to a targeting biomolecule, such as a peptide or antibody fragment. nih.gov The thiol-reactivity of the maleimide group is highly selective, making it ideal for the site-specific labeling of proteins and peptides that have been engineered to contain a free cysteine residue. thno.org

A prominent strategy involves creating a thiol-reactive ¹⁸F-labeling agent by coupling an ¹⁸F-fluorinated compound to this compound. nih.govnih.gov This approach has been used to label various heat-sensitive proteins and antibody fragments for PET imaging, as the final conjugation step can be performed under mild, room temperature conditions. acs.org For example, antibody fragments targeting the Carcinoembryonic Antigen (CEA) have been successfully radiolabeled using a chelator functionalized with this compound and labeled with ¹⁸F via an aluminum fluoride (B91410) complex ([¹⁸F]AlF). acs.org

Synthesis of Thiol-Reactive Fluorine-18 Labeling Agents

A widely used thiol-reactive prosthetic group for ¹⁸F-labeling is N-[2-(4-¹⁸F-fluorobenzamido)ethyl]maleimide (¹⁸F-FBEM). nih.govnih.gov The synthesis of ¹⁸F-FBEM is a two-step process:

¹⁸F-Fluorination: N-succinimidyl 4-¹⁸F-fluorobenzoate (¹⁸F-SFB) is first synthesized. nih.gov More recent methods utilize the nucleophilic displacement of a trimethylammonium moiety on a precursor molecule with [¹⁸F]fluoride to produce 4-[¹⁸F]fluorobenzoic acid.

Coupling: The activated ¹⁸F-fluorobenzoic acid derivative is then coupled to the primary amine of this compound. nih.gov This reaction yields the final thiol-reactive synthon, ¹⁸F-FBEM. nih.gov

Another novel thiol-specific prosthetic agent, N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-6-fluoronicotinamide ([¹⁸F]FNEM), has also been developed using this compound trifluoroacetate (B77799) salt in a one-pot, two-step radiosynthesis. thno.orgacs.org These methods provide reliable access to ¹⁸F-labeled, maleimide-functionalized synthons for conjugating to biomolecules. acs.org

| Prosthetic Group | Synthesis Precursors | Application | Reference |

| ¹⁸F-FBEM | N-succinimidyl 4-¹⁸F-fluorobenzoate, this compound | Labeling of thiolated RGD peptides for integrin imaging | nih.govnih.gov |

| ¹⁸F-FNEM | 6-[¹⁸F]fluoronicotinic acid derivative, this compound | Labeling of thiol-containing peptides (e.g., Exendin-4) | thno.orgacs.org |

| [¹⁸F]AlF-NODA-MPAEM | [¹⁸F]AlF, NODA-MPA chelator, this compound | Labeling of heat-sensitive antibody fragments | acs.org |

Radiolabeling of RGD Peptides for Integrin Imaging

The integrin αvβ3 is a cell adhesion molecule that is highly expressed on endothelial cells during angiogenesis and on various tumor cells, making it an important biomarker for cancer. nih.govnih.gov Peptides containing the RGD sequence are known to bind with high affinity to this integrin. Consequently, radiolabeled RGD peptides are valuable tracers for the non-invasive imaging of tumor angiogenesis and metastasis with PET. nih.gov

The ¹⁸F-FBEM synthon, synthesized using this compound, has been successfully used to label thiolated RGD peptides. capes.gov.brnih.gov Both monomeric and dimeric forms of cysteine-containing RGD peptides have been conjugated with ¹⁸F-FBEM in high radiochemical yields (approximately 85%) and with high radiochemical purity (>98%). nih.govnih.gov

The resulting radiotracers, such as ¹⁸F-FBEM-SRGD2 (a dimer), have demonstrated high receptor-binding affinity, metabolic stability, and specific tumor uptake in preclinical models of glioma and breast cancer. nih.govnih.gov PET imaging studies with these tracers have shown clear visualization of tumors, highlighting the utility of the this compound linker in developing effective radiopharmaceuticals for cancer diagnostics. nih.govnih.gov

Drug Delivery Systems

This compound is a pivotal bifunctional compound in the advancement of drug delivery systems. Its structure, featuring both a primary amine and a thiol-reactive maleimide group, allows it to act as a versatile cross-linker for conjugating therapeutic agents to various carriers. chemimpex.com This capability is instrumental in developing sophisticated systems for targeted therapy, functionalizing polymers to enhance drug delivery mechanisms, and creating platforms for the controlled release of growth factors.

Conjugation to Drug Carriers for Targeted Therapy

The precise attachment of drugs to carrier molecules is fundamental to targeted therapy, and this compound serves as a key reagent in this process. chemimpex.com Its maleimide group selectively reacts with thiol (-SH) groups present in proteins, peptides, or other biomolecules, forming stable thioether bonds. This reaction facilitates the creation of bioconjugates, such as antibody-drug conjugates (ADCs), which are designed to deliver potent cytotoxic agents directly to cancer cells while minimizing damage to healthy tissue. chemimpex.com

A notable application is in the development of novel nanomedicines for cancer treatment. In one study, researchers engineered a HER2-targeted nanoparticle for gastric cancer therapy. nih.govacs.org They began by grafting this compound hydrochloride onto the carboxyl groups of poly(l-glutamic acid) (PLG) to introduce maleimide functionalities. nih.govacs.org This modified polymer, PLG-Mal, was then linked to the cytotoxic agent DM1 via the thiol-maleimide reaction. nih.govacs.org By incorporating a peptide with a strong affinity for the HER2 antibody, the resulting nanoparticle, HER2-PLG-DM1, could specifically target HER2-positive cancer cells. nih.govacs.org This targeted system demonstrated significant tumor inhibition and high cytotoxicity against cancer cells. nih.govacs.org

Table 1: Efficacy of HER2-Targeted DM1-Loaded Nanoparticles

| Nanoparticle System | Target | Cell Line | In Vitro Efficacy (IC₅₀) | In Vivo Efficacy (Tumor Inhibition Rate) | Reference |

|---|---|---|---|---|---|

| HER2-PLG-DM1 | HER2 | NCI-N87 Gastric Cancer Cells | 0.35 nM | 90.8% | nih.gov, acs.org |

Functionalization of Polymers for Enhanced Drug Delivery (e.g., Mucoadhesive Polymers)

This compound is also used to modify the properties of polymers, enhancing their performance in drug delivery applications. researchgate.net A key area of this research is the development of mucoadhesive polymers, which can adhere to mucosal surfaces for prolonged periods, improving drug absorption and residence time. researchgate.netnih.gov

In a recent study, researchers developed a novel mucoadhesive polymer by functionalizing carboxymethyl cellulose (B213188) (CMC) with this compound. nih.gov The maleimide groups introduced onto the CMC backbone interact with thiol groups present in mucin, the primary protein component of mucus, via a Michael addition reaction. researchgate.netnih.gov This interaction resulted in a polymer with significantly stronger mucoadhesive capabilities than unmodified CMC. researchgate.netnih.gov To demonstrate its potential, the anti-inflammatory drug benzydamine (B159093) was loaded into tablets made from the functionalized polymer. researchgate.netnih.gov The system successfully provided controlled release of the drug, proving its viability as an effective carrier for transmucosal drug delivery. researchgate.netnih.gov

Table 2: Research Findings on Maleimide-Functionalized Mucoadhesive Polymers

| Base Polymer | Functionalizing Agent | Key Finding | Demonstrated Application | Reference |

|---|---|---|---|---|

| Carboxymethyl Cellulose (CMC) | This compound | Superior mucoadhesive capability compared to unmodified CMC due to maleimide-mucin interaction. | Controlled release of the anti-inflammatory drug benzydamine. | nih.gov, researchgate.net |

| Hydroxyethylcellulose (HEC) | Maleimide-containing molecules | Improved mucoadhesive properties compared to non-ionic, water-soluble HEC. | Prolonged residence time of dosage forms on mucosal surfaces. | researchgate.net |

Development of Growth Factor Delivery Systems

The controlled and localized delivery of growth factors is critical for applications in tissue engineering and regenerative medicine. mdpi.com this compound is a valuable tool for creating hydrogel-based delivery systems that can release these potent signaling molecules in a controlled manner. caymanchem.combiomol.comcaymanchem.com

Researchers have used this compound to synthesize maleimide-functionalized heparin hydrogels. caymanchem.combiomol.comcaymanchem.combertin-bioreagent.com Heparin is known for its ability to bind and stabilize a wide range of growth factors. By functionalizing heparin with maleimide groups, it can be cross-linked into a hydrogel network capable of sequestering growth factors and releasing them in response to specific stimuli. caymanchem.comcaymanchem.com This approach allows for the development of responsive and controlled growth factor delivery systems. caymanchem.com

Another strategy involves the modification of natural polymers like hyaluronic acid (HA) and gelatin. mdpi.com In one study, a one-pot reaction using this compound under aqueous conditions was employed to create maleimide-functionalized hyaluronic acid (HA-Mal) and gelatin (Gel-Mal). mdpi.com These modified biopolymers can be rapidly cross-linked to form hydrogels that serve as delivery vehicles for drugs and cells, showing immense potential for various regenerative applications. mdpi.com

Cell Biology and Diagnostics

Beyond therapeutics, this compound and its derivatives are instrumental in fundamental cell biology research and the development of advanced diagnostic tools. chemimpex.com The compound's ability to selectively link to biomolecules allows for the creation of probes and assays to study cellular processes and detect disease biomarkers with high specificity. chemimpex.com

Study of Cell Signaling Pathways and Interactions

Researchers utilize this compound to modify proteins and peptides, enabling the investigation of complex biological processes such as cell signaling pathways and protein-protein interactions. chemimpex.com By attaching probes or tags to specific proteins, scientists can track their movement, interactions, and function within the cell, providing critical insights into cellular mechanisms in both healthy and diseased states. chemimpex.com This ability to selectively modify cellular components makes it a valuable reagent for therapeutic development and for understanding the fundamental workings of cells. chemimpex.com

Creation of Diagnostic Assays for Biomarker Detection

The unique chemical properties of this compound are leveraged to create highly sensitive and specific diagnostic assays for detecting biomarkers. chemimpex.com These assays are crucial for early disease diagnosis, monitoring treatment response, and personalized medicine.

Several innovative diagnostic platforms have been developed using this compound:

Microfluidic Immunoassay for PSA: In one application, this compound was used to construct polymer-antibody conjugates for a microfluidic immunoassay. acs.org This system was designed for the rapid purification, enrichment, and sensitive detection of Prostate Specific Antigen (PSA), a key biomarker for prostate cancer. The assay achieved a remarkable limit of detection (LOD) of 0.5 pM from just a few microliters of sample. acs.org

Flow Cytometry for Preeclampsia Biomarkers: A fluorescently labeled derivative, BODIPY FL N-(2-aminoethyl)-maleimide, was used as a stain in flow cytometry to identify and quantify syncytiotrophoblast membrane extracellular vesicles (STB-EVs). elifesciences.org These vesicles are potential biomarkers for early-onset preeclampsia, and this method allowed for the successful characterization of the vesicle population from patient samples. elifesciences.org

Bioluminescent Nucleic Acid Detection: Researchers synthesized a bioluminescent sensor for nucleic acid detection by coupling an intercalating dye to the NanoLuc luciferase enzyme using a this compound cross-linker. nih.gov This "LUMID" sensor was integrated into a LAMP assay to detect SARS-CoV-2 cDNA with high sensitivity, capable of detecting as few as 1.2 copies per microliter. nih.gov

Table 3: Diagnostic Assays Utilizing this compound Derivatives

| Assay Type | Target Biomarker | Key Reagent | Performance Metric | Reference |

|---|---|---|---|---|

| Microfluidic Immunoassay | Prostate Specific Antigen (PSA) | Polymer-Antibody Conjugates | Limit of Detection (LOD): 0.5 pM | acs.org |

| Flow Cytometry | Syncytiotrophoblast Extracellular Vesicles (STB-EVs) | BODIPY FL N-(2-aminoethyl)-maleimide | Identified 92% of detected events as target vesicles. | elifesciences.org |

| Bioluminescent Sensor (LUMID) with LAMP | SARS-CoV-2 cDNA | NanoLuc-Dye Conjugate | Sensitivity: 2 aM (1.2 copies/µL) | nih.gov |

Fluorescent Labeling for Tracking Cellular Components

This compound serves as a critical heterobifunctional crosslinker in bioconjugation, facilitating the fluorescent labeling of cellular components for visualization and tracking. Its structure is uniquely suited for this purpose, containing a maleimide group that selectively reacts with thiol (sulfhydryl) groups, and a primary amine group that can be readily coupled to a wide variety of fluorescent dyes. This allows for the specific attachment of fluorophores to proteins, peptides, and other biomolecules containing cysteine residues, enabling researchers to monitor their localization, dynamics, and interactions within living cells using techniques like fluorescence microscopy.

The primary mechanism of action involves the maleimide group undergoing a Michael addition reaction with the thiol group of a cysteine residue, forming a stable, covalent thioether bond. This reaction is highly specific and efficient under physiological conditions (typically pH 6.5-7.5), minimizing non-specific labeling of other amino acid residues. The amino group on the other end of the ethylamine (B1201723) spacer can be pre-functionalized with a fluorophore before the thiol reaction, creating a targeted fluorescent probe.

Research Findings in Fluorescent Labeling

A key application of this compound is in the creation of custom fluorescent probes. The amino group allows for conjugation with any fluorophore that has a suitable reactive group, such as an N-hydroxysuccinimide (NHS) ester. This versatility enables the synthesis of a broad palette of probes with different spectral properties.

One notable derivative is BODIPY FL this compound . This probe combines the thiol-reactivity of the maleimide group with the bright, green fluorescence of the BODIPY FL dye. It is relatively insensitive to changes in pH and the polarity of its environment, making it a robust tool for cellular imaging. Research has shown that maleimide-based dyes like BODIPY FL-Mal label proteins efficiently in various conditions and are optimal for labeling at pH 7.5, with the reaction often complete within 30 minutes. nih.gov These characteristics make them suitable for proteomic studies, including two-dimensional gel electrophoresis, as they have been shown to have little effect on the mobility of the labeled proteins. nih.gov

In a specific application, researchers used a maleimide-based stain to detect and quantify microparticles (MPs), which are submicron vesicles involved in processes like coagulation and inflammation, in canine blood samples. The study compared the performance of a biotinylated maleimide (bio-maleimide) with the standard Annexin V stain for detecting MPs via flow cytometry. The results indicated that the maleimide-based probe was a useful and inexpensive alternative for measuring total MP levels, demonstrating comparable results to Annexin V.

Another sophisticated strategy employed This compound-cysteine(StBu) as an intermediate linker to label thiols on the outer membrane of living HepG-2 cells. researchgate.netresearchgate.net In this multi-step method, the maleimide group first reacted with protein thiols on the cell surface. The other end of the molecule, now presenting a protected cysteine, was deprotected to reveal a new, N-terminal cysteine. This newly installed cysteine then underwent a condensation reaction with a specific fluorescent probe, resulting in the targeted labeling of cell surface proteins and allowing researchers to monitor processes like endocytosis. researchgate.net

The following table summarizes the characteristics of common fluorescent probes derived from or related to this compound.

Table 1: Characteristics of Maleimide-Based Fluorescent Probes

| Probe Name | Fluorophore | Excitation (nm) | Emission (nm) | Key Application/Feature |

|---|---|---|---|---|

| BODIPY FL this compound | BODIPY FL | ~505 | ~515 | Thiol-reactive green fluorescent dye for creating bioconjugates; relatively insensitive to pH and environment. |

| N-[2-(Dansylamino)ethyl]maleimide | Dansyl | ~340 | ~550 | Thiol-reactive probe used for site-specific labeling of proteins and peptides for tracking protein dynamics. |

| Eosin-5-maleimide | Eosin | ~524 | ~545 | Photosensitizer used to selectively label thiols; useful in FRET studies as an acceptor for fluorescein. interchim.fr |

The study on microparticle detection provides a clear example of how maleimide-based labeling can be quantified to study cellular components.

| Annexin V | 38.9 ± 29.8 | 10.6 - 112.9 | Established standard for phosphatidylserine (B164497) (PS)-bearing MP detection. |

These research findings underscore the utility of this compound and its derivatives as indispensable tools in chemical biology and cell science. By enabling the specific and covalent attachment of fluorophores to biomolecules, they provide a powerful method for tracking the behavior of cellular components in real-time.

Table of Compounds

| Compound Name |

|---|

| This compound |

| This compound-cysteine(StBu) |

| 2-cyanobenzothiazole-Gly-Gly-Gly-fluorescein isothiocyanate |

| Luciferin-GGG-FITC |

| BODIPY FL this compound |

| N-[2-(Dansylamino)ethyl]maleimide |

| Eosin-5-maleimide |

| Annexin V |

| N-hydroxysuccinimide |

| BODIPY FL-Mal |

| Bio-maleimide |

| Dansyl chloride |

| Ethylenediamine |

| Maleic anhydride |

| Fluorescein |

Polymer Chemistry and Materials Science Applications

Modification of Polymers for Enhanced Properties

The modification of existing polymers with N-(2-Aminoethyl)maleimide can lead to significant enhancements in their physical and chemical properties. Its ability to participate in specific chemical reactions makes it a versatile tool for polymer chemists.

Applications in Coatings, Adhesives, and Sealants

This compound is utilized to modify polymers to improve their characteristics for use in coatings, adhesives, and sealants. chemimpex.com The introduction of this molecule into polymer backbones can enhance adhesion and durability. For instance, amine-terminated prepolymers, which can be synthesized using principles related to the reactivity of compounds like this compound, are key components in two-component curable sealants, coatings, and adhesives. google.com The maleimide (B117702) group allows for cross-linking, which can improve the mechanical strength and resilience of these materials. lookchem.com This makes the resulting polymers more suitable for demanding applications where strong adhesion and sealing properties are required. chemimpex.comgoogle.comavantorsciences.com

Increased Biocompatibility of Modified Polymers

The functionalization of polymers with this compound has been shown to increase their biocompatibility. This is particularly relevant in the development of materials for biomedical applications. For example, maleimide-functionalized carboxymethyl cellulose (B213188), created using this compound, has demonstrated superior mucoadhesive properties compared to the unmodified polymer, which is beneficial for transmucosal drug delivery. researchgate.net The modification of polymers like polyethylenimine with amino acids has been explored to enhance gene delivery efficiency while improving biocompatibility. mdpi.com Furthermore, the creation of hydrogels from natural polymers like hyaluronic acid and gelatin, functionalized with maleimide groups via this compound, results in biocompatible materials suitable for regenerative medicine. mdpi.com These modified polymers can be used to create scaffolds in tissue engineering and as carriers for drug delivery.

Cross-linking Polymers with this compound

This compound and its salts, such as the trifluoroacetate (B77799) salt, serve as effective cross-linking agents for polymers. lookchem.comsigmaaldrich.comcaymanchem.commedchemexpress.com The maleimide group readily reacts with thiol groups on other polymer chains in a Michael addition reaction, forming stable covalent thioether bonds. This cross-linking ability is fundamental to creating stable, three-dimensional polymer networks. These networks can significantly enhance the mechanical strength and durability of the material. lookchem.com The resulting cross-linked polymers have applications in various fields, including the formation of hydrogels for biomedical uses. caymanchem.com

Maleimide-Functionalized Polymers in Advanced Materials

The incorporation of maleimide groups into polymer structures using this compound is a key strategy in the development of advanced materials with specific functionalities.

Hydrolytically Stable Maleimide-End Functionalized Polymers

A significant challenge in the use of maleimide-functionalized polymers for applications like bioconjugation is the susceptibility of the linkage, often an ester group, to hydrolysis. nih.govnih.govacs.org To address this, researchers have developed methods to create hydrolytically stable maleimide-end functionalized polymers. nih.govnih.govacs.orggoogle.comgoogle.com One such strategy involves amidating the alpha terminus of a polymer with a furan-protected aminoethyl maleimide. nih.govnih.govacs.org The resulting amide bond is significantly more resistant to hydrolysis than an ester bond. nih.govnih.govacs.org Following this, the maleimide group can be deprotected for subsequent conjugation reactions. nih.govnih.govacs.org In a study comparing different linkages, polymers conjugated via an amidoethyl maleimide (AEMI) linkage remained attached to a protein after a week, unlike those with an ester-based linkage, highlighting the enhanced stability. nih.gov

Table 1: Stability of Polymer-Protein Conjugates

| Conjugation Chemistry | Linkage Type | Stability After 1 Week |

|---|---|---|

| Amidoethyl maleimide (AEMI) | Amide | Conjugated |

| Hydroxyethyl maleimide (HEMI) | Ester | Not Conjugated |

| EDC/NHS | Amide (random) | Conjugated |

Data sourced from a study on thermophilic cellulase (B1617823) conjugation. nih.gov

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization